Iron(III) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

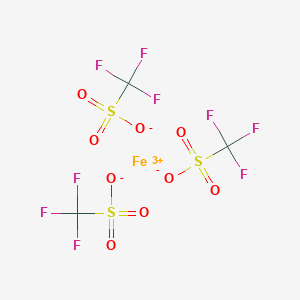

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOQERNFGVVRH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470114 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63295-48-7 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(iii) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iron(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations. Its high catalytic activity, stability, and solubility in a range of organic solvents make it an attractive reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to Iron(III) trifluoromethanesulfonate, offering detailed experimental protocols and a comparative analysis of the available methods.

Synthetic Pathways to this compound

The synthesis of this compound can be broadly categorized into three main approaches:

-

Direct Synthesis from Iron Metal: This method involves the reaction of finely divided iron powder with trifluoromethanesulfonic acid, often in a suitable solvent like acetonitrile (B52724). This route typically proceeds through the formation of the Iron(II) triflate intermediate, which is subsequently oxidized to the desired Iron(III) state.

-

From Iron(III) Oxide: This approach utilizes the reaction of a basic iron precursor, iron(III) oxide (Fe₂O₃), with a strong acid, trifluoromethanesulfonic acid or its anhydride.

-

Salt Metathesis from Iron(III) Halides: This classic inorganic synthesis method involves the reaction of an iron(III) halide, such as iron(III) chloride (FeCl₃), with a triflate source, like silver triflate (AgOTf), to precipitate the insoluble silver halide and yield the desired iron(III) triflate in solution.

The following sections provide detailed experimental procedures for these synthetic strategies, allowing for their replication in a laboratory setting.

Experimental Protocols

Method 1: Synthesis from Iron Powder via Iron(II) Triflate Intermediate

This two-step method first involves the preparation of Iron(II) trifluoromethanesulfonate, which is then oxidized to this compound.

Step 1: Synthesis of Iron(II) Trifluoromethanesulfonate Acetonitrile Solvate

Reaction: Fe(s) + 2 HOTf(aq) + 2 CH₃CN(l) → Fe(OTf)₂(CH₃CN)₂(s) + H₂(g)

Procedure:

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

To a suspension of finely divided iron powder (1.0 eq) in anhydrous acetonitrile, carefully add trifluoromethanesulfonic acid (2.1 eq) dropwise. The reaction is exothermic and will evolve hydrogen gas.

-

After the initial effervescence subsides, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction of the iron powder.

-

The resulting pale green solution is filtered to remove any unreacted iron.

-

The volume of the filtrate is reduced under vacuum to induce precipitation.

-

The precipitated white to pale green solid of Fe(OTf)₂(CH₃CN)₂ is collected by filtration, washed with a small amount of cold anhydrous acetonitrile, and dried under vacuum.

Step 2: Oxidation of Iron(II) Trifluoromethanesulfonate to this compound

Reaction: 2 Fe(OTf)₂(aq) + H₂O₂(aq) + 2 HOTf(aq) → 2 Fe(OTf)₃(aq) + 2 H₂O(l)

Procedure:

-

The prepared Iron(II) trifluoromethanesulfonate is dissolved in a suitable solvent, such as water or acetonitrile.

-

To this solution, an oxidizing agent is added. A common and effective oxidizing agent is hydrogen peroxide (H₂O₂). The addition should be performed carefully as the reaction can be exothermic.

-

The reaction mixture is stirred at room temperature until the color of the solution changes from pale green to yellow or reddish-brown, indicating the formation of the Fe(III) species.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, and then dried under high vacuum.

Method 2: Synthesis from Iron(III) Oxide

Reaction: Fe₂O₃(s) + 6 HOTf(aq) → 2 Fe(OTf)₃(aq) + 3 H₂O(l)

Procedure:

-

To a flask containing trifluoromethanesulfonic acid, slowly add iron(III) oxide powder in small portions with vigorous stirring. The reaction is highly exothermic.

-

After the addition is complete, the mixture is heated to ensure complete reaction. The reaction progress can be monitored by the dissolution of the iron(III) oxide.

-

Once the reaction is complete, the resulting solution is cooled to room temperature.

-

The excess trifluoromethanesulfonic acid and water are removed under high vacuum to yield the solid this compound.

-

The product can be purified by washing with a non-polar solvent to remove any residual acid, followed by drying under vacuum.

Method 3: Synthesis from Iron(III) Chloride by Salt Metathesis

Reaction: FeCl₃(aq) + 3 AgOTf(aq) → Fe(OTf)₃(aq) + 3 AgCl(s)

Procedure:

-

In a flask protected from light, dissolve iron(III) chloride in a suitable solvent, such as acetonitrile or water.

-

In a separate flask, dissolve silver triflate in the same solvent.

-

Slowly add the silver triflate solution to the iron(III) chloride solution with constant stirring. A white precipitate of silver chloride will form immediately.

-

Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.

-

The silver chloride precipitate is removed by filtration. The filtration should be performed in the dark to prevent the decomposition of silver chloride.

-

The filtrate, containing the dissolved this compound, is collected.

-

The solvent is removed from the filtrate under reduced pressure to yield the solid product.

-

The product should be thoroughly dried under high vacuum to remove any residual solvent.

Comparative Data of Synthetic Methods

The choice of synthetic method will depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. The following table summarizes key quantitative data for the described methods.

| Feature | Method 1: From Iron Powder | Method 2: From Iron(III) Oxide | Method 3: From Iron(III) Chloride |

| Starting Materials | Iron powder, Triflic acid, Acetonitrile, Oxidizing agent (e.g., H₂O₂) | Iron(III) oxide, Triflic acid | Iron(III) chloride, Silver triflate |

| Reaction Steps | 2 | 1 | 1 |

| Typical Yield | Moderate to High | High | High |

| Purity of Crude Product | Good, requires removal of unreacted Fe and oxidant byproducts | Good, may contain residual triflic acid | High, primary byproduct (AgCl) is easily removed |

| Key Considerations | Requires inert atmosphere for the first step; oxidation step needs careful control. | Highly exothermic reaction; requires careful addition of reagents. | Silver triflate is expensive and light-sensitive. |

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.

Caption: Workflow for the synthesis of this compound from iron powder.

Caption: Workflow for the synthesis of this compound from iron(III) oxide.

Caption: Workflow for the synthesis of this compound from iron(III) chloride.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own advantages and considerations. The choice of method will be guided by the specific requirements of the researcher, including cost, scale, and desired purity. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize and utilize this important catalytic tool in their endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Physical Properties of Iron(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃), a versatile and powerful Lewis acid catalyst used in a wide range of chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key physical data in a structured format, outlining detailed experimental protocols for property determination, and illustrating the logical workflow for its characterization.

Core Physical Properties

Iron(III) trifluoromethanesulfonate, also known as ferric triflate, is a white to off-white, hygroscopic solid.[1] Its high Lewis acidity and solubility in various organic solvents make it an effective catalyst in numerous organic reactions.[2] Due to its moisture-sensitive nature, proper handling and storage under inert and dry conditions are crucial to maintain its catalytic activity.[3][4]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃F₉FeO₉S₃ | [5] |

| Molecular Weight | 503.05 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 183 °C (decomposes) | [6] |

| Boiling Point | Not available (decomposes) | [6] |

| Density | Not available | [6] |

| Solubility | Soluble in water, methanol, and acetonitrile | [4][7] |

| Flash Point | > 110 °C | [6] |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound. Given the compound's hygroscopic nature, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[3]

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

This compound (anhydrous)

-

Mortar and pestle (optional, for pulverizing)

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, finely pulverize a small amount of anhydrous this compound if it is not already a fine powder.

-

Capillary Loading: Pack the dry powder into a glass capillary tube to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[8]

-

Sealing the Capillary: To prevent the absorption of atmospheric moisture during the measurement, the open end of the capillary tube should be sealed using a flame. This should be done quickly and carefully to avoid decomposition of the sample.

-

Measurement:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Using a fresh sample, repeat the measurement with a slower heating rate (1-2 °C/min) to accurately determine the melting point range, from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample is molten.[9]

-

-

Record the melting point range. Note that the compound may decompose at its melting point.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

Apparatus and Materials:

-

Test tubes or small vials with caps

-

This compound

-

Solvents to be tested (e.g., water, methanol, acetonitrile, dichloromethane, diethyl ether)

-

Spatula

-

Inert atmosphere chamber

Procedure:

-

Under an inert atmosphere, add a small amount (approx. 10-20 mg) of this compound to separate test tubes.

-

Add approximately 1 mL of the desired solvent to each test tube.

-

Cap the test tubes and agitate the mixture at a constant temperature (e.g., room temperature).

-

Visually observe if the solid dissolves completely, partially, or not at all. Record the observations.

Quantitative Solubility (Gravimetric Method):

Apparatus and Materials:

-

Saturated solution of this compound in the desired solvent

-

Constant temperature bath

-

Syringe with a filter tip

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent in a sealed container.

-

Equilibrate the solution at a constant temperature for an extended period (e.g., 24 hours) with continuous stirring to ensure saturation.[10]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the solution to a pre-weighed, dry vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dried solid is achieved.[11]

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solution taken.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Apparatus and Materials:

-

FT-IR spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

This compound

-

Dry KBr powder (for pellet method)

-

Inert atmosphere chamber

Procedure (ATR Method):

-

Inside a glovebox, place a small amount of the anhydrous this compound powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the paramagnetic nature of the Iron(III) ion, obtaining high-resolution NMR spectra of this compound is challenging. The unpaired electrons in the Fe(III) center cause significant line broadening and large chemical shift ranges, often rendering the spectra uninterpretable by standard methods.[12][13] Specialized techniques and interpretation are required for paramagnetic NMR spectroscopy.[14][15] Therefore, a standard NMR protocol is not provided. For structural elucidation, other techniques such as X-ray crystallography would be more suitable.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of this compound.

References

- 1. Iron(III) trifluoromethanesulphonate, 98% - 63295-48-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. This compound, tech. 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. This compound | C3F9FeO9S3 | CID 11656316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. This compound | 63295-48-7 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. NMR of compounds containing iron - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 14. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Iron(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a versatile and powerful Lewis acid catalyst employed in a growing number of organic transformations.[1][2] Its high reactivity, coupled with the stability of the triflate anion, makes it an attractive reagent in synthetic chemistry.[1][2] This guide provides a detailed examination of the chemical structure and bonding of iron(III) trifluoromethanesulfonate, drawing upon spectroscopic data and crystallographic information from related iron complexes to elucidate the nature of this important compound.

Molecular Structure and Bonding

While a definitive single-crystal X-ray structure of anhydrous this compound has yet to be reported in the literature, significant insights into its structure and bonding can be gleaned from the analysis of related compounds and spectroscopic studies.

The trifluoromethanesulfonate (triflate, OTf) anion is an excellent leaving group and a weakly coordinating anion due to extensive charge delocalization. The negative charge is distributed across the three oxygen atoms and further stabilized by the strong electron-withdrawing trifluoromethyl group. This weak coordination influences the structure of the resulting metal complex.

In the solid state, Fe(OTf)₃ is a white to off-white powder.[1] It is hygroscopic and soluble in polar solvents such as water, methanol, and acetonitrile.[2] In the absence of other coordinating ligands, the structure is likely a coordination polymer where the triflate anions bridge between the iron(III) centers. The iron(III) ion, with a d⁵ electron configuration, typically adopts an octahedral coordination geometry.

A logical representation of the coordination environment around the central iron(III) ion is depicted below.

Caption: Conceptual diagram of the iron(III) center coordinated by triflate anions.

Bonding Parameters

| Parameter | Typical Range (Å) | Notes |

| Fe(III)-O Bond Length | 1.99 - 2.07[3] | In octahedrally coordinated Fe(III) complexes with oxygen-donor ligands, Fe-O bond lengths typically fall within this range. Shorter bond lengths are observed in some instances.[4] |

| S-O Bond Length | ~1.48[3] | The sulfur-oxygen bond in the triflate anion is short, indicating significant double bond character. |

| C-S Bond Length | ~1.83 | Consistent with a single bond between carbon and sulfur. |

| C-F Bond Length | ~1.33 | Typical for a carbon-fluorine bond in a trifluoromethyl group. |

Spectroscopic Characterization

Spectroscopic techniques are crucial for understanding the bonding and electronic structure of this compound.

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly sensitive to the oxidation state and spin state of iron.[5] For a high-spin iron(III) center, the Mössbauer spectrum is expected to show an isomer shift (δ) and quadrupole splitting (ΔE_Q) characteristic of the Fe³⁺ ion in an octahedral environment.[6] In related high-spin Fe(III) complexes, isomer shifts are typically in the range of 0.2-0.5 mm/s (relative to α-Fe at room temperature), and quadrupole splitting values can vary depending on the symmetry of the electric field gradient at the iron nucleus.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the triflate anion and can indicate its coordination mode. The key vibrational bands for the triflate anion are associated with the S-O and C-F stretching modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν_as(SO₃) | ~1250 - 1280 | Asymmetric SO₃ stretch |

| ν_s(SO₃) | ~1030 | Symmetric SO₃ stretch |

| ν(CF₃) | ~1225 and ~1150 | CF₃ stretches |

| ν(S-C) | ~760 | S-C stretch |

Coordination of the triflate anion to the iron(III) center can cause shifts in the positions and splitting of these bands compared to the free anion.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of metal triflates involves the reaction of the corresponding metal salt with triflic acid.[7]

Materials:

-

Anhydrous iron(III) chloride (FeCl₃) or iron(III) oxide (Fe₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or nitromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, suspend anhydrous iron(III) chloride in the chosen anhydrous solvent.

-

Slowly add a stoichiometric amount (3 equivalents) of trifluoromethanesulfonic acid to the suspension with vigorous stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The evolution of HCl gas will be observed.

-

After the reaction is complete, the product can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.

The following diagram illustrates the workflow for the synthesis and isolation of this compound.

References

- 1. Iron(III) trifluoromethanesulphonate, 98% - 63295-48-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. This compound | 63295-48-7 [chemicalbook.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 6. ESR and Mössbauer Spectroscopy of Iron(III) Spin Crossover Complexes Based on Pentadentate Schiff Base Ligands with Pseudohalide Coligands [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Iron(III) Trifluoromethanesulfonate (CAS 63295-48-7)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate, is a powerful and versatile Lewis acid catalyst with the chemical formula Fe(CF₃SO₃)₃.[1][2] It is widely utilized in organic synthesis due to its high catalytic activity, stability, and solubility in a variety of solvents.[3][4]

Below is a summary of its key physical and chemical properties:

| Property | Value | References |

| CAS Number | 63295-48-7 | [1][2][5] |

| Molecular Formula | C₃F₉FeO₉S₃ | [1][2][5] |

| Molecular Weight | 503.05 g/mol | [5][6] |

| Appearance | White to yellowish-brown solid/powder | [1][3] |

| Melting Point | 183 °C | [5][7] |

| Solubility | Soluble in water, methanol, and acetonitrile. | [3][4][8][9][10] |

| Moisture Sensitivity | Moisture sensitive; should be stored under an inert atmosphere. | [3][8][9] |

Synthesis

Iron(III) trifluoromethanesulfonate can be synthesized through the reaction of iron(III) salts with trifluoromethanesulfonic acid.[1] A common laboratory-scale synthesis involves the reaction of anhydrous iron(III) chloride with trifluoromethanesulfonic acid. The reaction is typically carried out under inert conditions to prevent the hydrolysis of the iron salt.

Applications in Organic Synthesis and Drug Development

This compound is a highly efficient Lewis acid catalyst for a wide range of organic transformations, making it a valuable tool in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates.[3][11]

Synthesis of β-Enamino Ketones and Esters

A notable application of this compound is in the solvent-free synthesis of β-enamino ketones and esters.[1][12] This method is considered a "green synthesis" due to its high yields, short reaction times, and the recyclability of the catalyst.[12]

-

Reagents:

-

β-dicarbonyl compound (e.g., acetylacetone) (1.1 mmol)

-

Primary amine (e.g., aniline) (1.0 mmol)

-

This compound (0.01 mmol, 1 mol%)

-

Ethyl acetate (B1210297)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether/ethyl acetate mixture (50:1)

-

-

Procedure:

-

To a 50 mL round-bottom flask, add the β-dicarbonyl compound (1.1 mmol) and the primary amine (1.0 mmol).

-

Add this compound (0.01 mmol).

-

Stir the mixture at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the product in ethyl acetate (50 mL).

-

Wash the organic layer with water.

-

Purify the product by passing it through a silica gel column using a petroleum ether/ethyl acetate (50:1) mixture as the eluent.

-

Identify the final product using IR, ¹H NMR, ¹³C NMR, MS, and HR-MS.

-

Synthesis of Pharmaceutical Intermediates

This compound serves as a catalyst in the synthesis of various pharmaceutical intermediates.[3][11] A specific example is its use in the preparation of abiraterone (B193195) acetate, a drug used in the treatment of prostate cancer.

-

Reagents:

-

Abiraterone (1.0 g, 2.8 mmol)

-

This compound (287 mg, 0.572 mmol)

-

Isopropyl acetate (10 mL)

-

Ethyl acetate

-

Water

-

Saturated sodium sulfite (B76179) solution

-

Anhydrous sodium sulfate

-

Ethanol (B145695) for recrystallization

-

-

Procedure:

-

In a reaction vessel, dissolve abiraterone (1.0 g) in isopropyl acetate (10 mL).

-

Add this compound (287 mg).

-

Reflux the mixture for 10 hours.

-

After cooling, extract the reaction mixture with ethyl acetate.

-

Wash the organic phase with water and then with a saturated sodium sulfite solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure abiraterone acetate.

-

Polymerization Reactions

This compound has been investigated as a catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone.[1] While specific protocols often utilize other iron salts or metal triflates, a general procedure can be outlined.

-

Reagents:

-

ε-caprolactone (monomer)

-

This compound (catalyst)

-

Benzyl (B1604629) alcohol (initiator)

-

Toluene (solvent, optional)

-

-

Procedure:

-

In a flame-dried and argon-purged round-bottom flask equipped with a magnetic stirrer, add ε-caprolactone.

-

If using a solvent, add toluene.

-

Add the initiator, benzyl alcohol.

-

Add the this compound catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for a specified time (e.g., 4-24 hours).

-

Monitor the polymerization by taking samples for analysis (e.g., ¹H NMR to determine monomer conversion).

-

After the desired conversion is reached, terminate the polymerization by cooling the mixture and precipitating the polymer in a non-solvent like cold methanol.

-

Filter and dry the resulting polymer under vacuum.

-

Synthesis of 2,3-Unsaturated O-Glycosides

This compound is an effective catalyst for the Ferrier rearrangement, a key reaction in the synthesis of 2,3-unsaturated O-glycosides from glycals.[8][13] These compounds are important building blocks in carbohydrate chemistry.

Catalytic Mechanism and Workflow Diagrams

The catalytic activity of this compound stems from its strong Lewis acidity, where the iron(III) center can accept electron pairs from substrates, thereby activating them for subsequent reactions.[3][12]

General Lewis Acid Catalysis

In many reactions, the iron(III) ion coordinates to a heteroatom (commonly oxygen or nitrogen) in the substrate. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Caption: General mechanism of Lewis acid catalysis by this compound.

Workflow for β-Enamino Ketone Synthesis

The synthesis of β-enamino ketones using this compound follows a straightforward and efficient workflow.

Caption: Experimental workflow for the synthesis of β-enamino ketones.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage:

-

Incompatibilities:

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with significant applications in organic synthesis and drug development. Its ability to promote a variety of chemical transformations under mild conditions, coupled with its commercial availability, makes it an invaluable tool for researchers and scientists. Proper handling and storage are crucial to ensure its catalytic activity and the safety of laboratory personnel. The continued exploration of its catalytic potential is expected to lead to the development of new and efficient synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN111978278B - Synthetic method of 2, 3-unsaturated glycoside compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Friedel-Crafts Alkylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Iron(III) Trifluoromethanesulfonate as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalysts is paramount. Iron(III) trifluoromethanesulfonate (B1224126), Fe(OTf)₃, has emerged as a powerhouse in this arena, demonstrating remarkable versatility across a spectrum of organic transformations. This technical guide delves into the core of its catalytic action, dissecting the mechanisms that underpin its efficacy. By understanding the intricate interplay of its Lewis acidity, the role of the triflate counterion, and its interaction with various substrates, researchers can unlock its full potential in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides a comprehensive overview of its mechanism in key organic reactions, supported by quantitative data, detailed experimental insights, and visual representations of catalytic cycles.

Core Principles of Catalysis by Iron(III) Trifluoromethanesulfonate

The catalytic prowess of this compound stems from a combination of factors inherent to its structure:

-

Strong Lewis Acidity: The iron(III) center is a potent Lewis acid, meaning it can readily accept electron pairs from substrate molecules. This interaction is central to its catalytic activity, as it activates substrates towards nucleophilic attack. The unique electronic properties imparted by the trifluoromethanesulfonate ligands significantly enhance the Lewis acidity of the iron center, thereby improving catalytic efficiency.[1]

-

Weakly Coordinating Anion: The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally stable and weakly coordinating species.[2] This property is crucial as it allows the iron(III) center to remain highly accessible to substrates, facilitating catalytic turnover. The triflate anion's stability is a result of resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.

-

Moisture Tolerance: Unlike many traditional Lewis acids that are readily deactivated by water, iron(III) triflate exhibits a notable tolerance to moisture. This robustness allows for its use in a wider range of reaction conditions, including those where water is a byproduct, aligning with the principles of green chemistry.

Mechanism of Action in Key Organic Transformations

This compound catalyzes a diverse array of reactions, each with a nuanced mechanism. The following sections explore its role in several synthetically important transformations.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation, is efficiently catalyzed by Fe(OTf)₃. The catalyst facilitates both alkylation and acylation reactions.

Mechanism of Friedel-Crafts Alkylation with α,β-Unsaturated Carbonyl Compounds:

In the alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds, Fe(OTf)₃ acts as a potent Lewis acid to activate the electrophile. The reaction proceeds through the following steps:

-

Activation of the Carbonyl Group: The iron(III) center coordinates to the carbonyl oxygen of the α,β-unsaturated compound, increasing its electrophilicity.

-

Nucleophilic Attack: The electron-rich aromatic ring attacks the β-carbon of the activated enone, forming a carbocation intermediate.

-

Rearomatization: A proton is eliminated from the aromatic ring, restoring its aromaticity and yielding the final 1,1-diarylalkane product. The catalyst is regenerated in this step.

A simple and efficient method for the synthesis of 1,1-diarylalkanes via the Friedel–Crafts-type alkylation reaction of electron-rich arenes with cinnamic acid ester derivatives or chalcones is reported, with iron triflate being the most effective catalyst.[3] This reaction affords β,β-diaryl carbonyl compounds in good yields (65–93%) and with excellent regioselectivities.[3]

Synthesis of β-Enamino Ketones and Esters

The synthesis of β-enamino ketones and esters through the condensation of β-dicarbonyl compounds with primary amines is a synthetically useful transformation. Fe(OTf)₃ serves as a highly efficient and recyclable catalyst for this reaction, often under solvent-free conditions.[4][5][6]

Mechanism of β-Enamino Ketone Synthesis:

-

Activation of the Carbonyl Group: The Fe(OTf)₃ catalyst activates one of the carbonyl groups of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack.

-

Amine Addition: The primary amine adds to the activated carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form a vinylogous amide, the β-enamino ketone.

-

Catalyst Regeneration: The catalyst is released and can participate in a new catalytic cycle.

This method is noted for its high yields, short reaction times (2-10 minutes), and low catalyst loading (1 mol%).[4]

| Reactant 1 (β-Dicarbonyl) | Reactant 2 (Amine) | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| Acetylacetone | Aniline | 1 | 10 | 99 | [6] |

| Ethyl acetoacetate | Aniline | 1 | 10 | 95 | [6] |

| Acetylacetone | 4-Chloroaniline | 1 | 6 | 97 | [6] |

| Ethyl acetoacetate | 4-Methoxyaniline | 1 | 3 | 98 | [6] |

Michael Addition Reactions

Iron(III) triflate is an effective catalyst for the Michael addition of various nucleophiles, including homoaromatic C-H nucleophiles like N,N-dialkylanilines, to α,β-unsaturated compounds such as nitrostyrenes.[2][7] This reaction is often accelerated under microwave irradiation in solvent-free conditions.[7]

Plausible Mechanism for Michael Addition:

-

Activation of the Michael Acceptor: The Lewis acidic Fe(OTf)₃ coordinates to the nitro group or carbonyl group of the Michael acceptor (e.g., nitrostyrene), enhancing its electrophilicity.

-

Nucleophilic Attack: The electron-rich nucleophile (e.g., N,N-dialkylaniline) attacks the β-carbon of the activated Michael acceptor.

-

Intermediate Formation: A zwitterionic or carbocationic intermediate is formed.

-

Proton Transfer and Catalyst Regeneration: A proton transfer step leads to the final product and regenerates the Fe(OTf)₃ catalyst.

This methodology allows for the synthesis of Michael adducts in high yields (40-98%) within short reaction times (10-20 minutes).[7]

Synthesis of Quinolines

Iron-catalyzed reactions provide an efficient and environmentally friendly route to synthesize substituted quinolines, which are important heterocyclic scaffolds in medicinal chemistry. One approach involves the C(sp²)–C(sp²) bond cleavage of styrenes followed by a domino reaction with arylamines.[8]

Plausible Mechanism for Quinoline (B57606) Synthesis from Styrenes and Arylamines:

-

Oxidative Cleavage of Styrene (B11656): In the presence of Fe(III) and an oxidant (e.g., O₂), styrene undergoes C-C bond scission to generate in-situ aldehydes (benzaldehyde and formaldehyde).[8]

-

Imine Formation: The generated aldehydes condense with the arylamine to form imine intermediates.

-

Hydroamination and Cyclization: The Fe(III) catalyst facilitates the hydroamination of the cleaved synthons with the arylamine, followed by a C-H annulation (cyclization) to form the quinoline ring.

-

Catalyst Regeneration: The iron catalyst is regenerated in the catalytic cycle.

This method offers a high atom- and step-economy for the synthesis of valuable quinoline derivatives.[8]

Experimental Protocols: General Considerations

While specific reaction conditions vary depending on the substrates, a general protocol for a Fe(OTf)₃-catalyzed reaction is as follows:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the substrate, solvent (if any), and any other reagents.

-

Catalyst Addition: this compound (typically 1-10 mol%) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, the reaction is quenched (e.g., with water or saturated aqueous sodium bicarbonate). The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography, to afford the desired product.

Example: Synthesis of β-Enamino Ketones (General Procedure) [6]

A mixture of a β-dicarbonyl compound (1.1 mmol) and a primary amine (1.0 mmol) is stirred. To this mixture, Fe(OTf)₃ (0.01 mmol) is added, and the reaction is continued at ambient temperature for the specified time (typically 2-10 minutes). The progress of the reaction is monitored by TLC. After completion, the product is purified by column chromatography on silica (B1680970) gel.

Conclusion

This compound stands as a testament to the power of rationally designed catalysts. Its strong Lewis acidity, coupled with a non-coordinating anion, makes it a highly effective and versatile catalyst for a wide range of organic transformations. The mechanisms outlined in this guide, from Friedel-Crafts reactions to the synthesis of complex heterocycles, highlight its ability to activate substrates and facilitate key bond-forming events. For researchers in drug development and organic synthesis, a thorough understanding of the mechanistic nuances of Fe(OTf)₃ catalysis is not just an academic exercise but a practical tool for designing more efficient and sustainable synthetic routes to valuable molecules. As research continues to uncover new applications and refine our understanding of its catalytic cycles, the role of this compound in shaping the future of chemical synthesis is set to expand even further.

References

- 1. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]

Lewis acidity of Iron(III) trifluoromethanesulfonate

An In-depth Technical Guide to the Lewis Acidity of Iron(III) Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of iron(III) trifluoromethanesulfonate, also known as ferric triflate or Fe(OTf)₃. This versatile and environmentally benign catalyst has garnered significant attention in organic synthesis and drug development due to its stability, high catalytic activity, and compatibility with a wide range of reaction conditions. This document details methods for quantifying its Lewis acidity, presents comparative data, provides detailed experimental protocols for its use, and illustrates key concepts with diagrams.

Quantification of Lewis Acidity

The Lewis acidity of a compound, its ability to accept an electron pair, is a critical parameter in predicting its catalytic activity. Several methods are employed to quantify the Lewis acidity of substances like this compound.

The Gutmann-Beckett Method

A widely used technique for determining the Lewis acidity of molecular species is the Gutmann-Beckett method.[1][2] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of the Lewis acid-base interaction.[1][2] The oxygen atom of Et₃PO acts as a Lewis base, and its interaction with a Lewis acid causes a downfield shift in the ³¹P NMR signal, indicating a deshielding of the phosphorus nucleus.[1][3]

The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated from the observed ³¹P chemical shift (δ_sample) of the Et₃PO adduct.[2] The scale is referenced against the chemical shift of Et₃PO in a non-Lewis acidic solvent, hexane (B92381) (δ = 41.0 ppm, AN = 0), and in the presence of the strong Lewis acid antimony pentachloride (SbCl₅) (δ = 86.1 ppm, AN = 100).[2]

The Acceptor Number is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) [2]

A higher AN value corresponds to a stronger Lewis acid.[2]

Fluorescence-Based Methods

An alternative approach for quantifying Lewis acidity involves the use of fluorescent probes.[4][5][6][7] This method, known as the Fluorescent Lewis Adduct (FLA) method, employs fluorescent molecules, such as dithienophosphole oxides, whose emission spectra are sensitive to the coordination of a Lewis acid.[7] Upon forming an adduct with a Lewis acid, the probe's fluorescence emission undergoes a bathochromic (red) shift, the magnitude of which correlates with the Lewis acid's strength.[7] This technique offers a simple and visually intuitive way to assess relative Lewis acidities.[5]

Data Presentation: Comparative Lewis Acidity

Table 1: Qualitative Comparison of Lewis Acidity Based on Catalytic Activity

| Lewis Acid | Catalytic Activity in Specific Reactions | Reference(s) |

| Fe(OTf)₃ | High activity in Friedel-Crafts reactions, glycosylations, and synthesis of β-enamino ketones. | [8][9][10] |

| Sc(OTf)₃ | Often considered a highly active Lewis acid, sometimes superior to Fe(OTf)₃. | [11][12] |

| Bi(OTf)₃ | A viable alternative to Fe(OTf)₃ in certain reactions. | [13] |

| FeCl₃ | Generally shows lower catalytic activity compared to Fe(OTf)₃. | [1] |

| Fe(OTf)₂ | Exhibits poor activity in reactions where Fe(III) is effective. | [1] |

Experimental Protocols

This section provides detailed methodologies for the quantification of Lewis acidity using the Gutmann-Beckett method and for the application of this compound as a catalyst in organic synthesis.

Protocol for Determination of Lewis Acidity by the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number of a solid Lewis acid like this compound.

Materials:

-

This compound (Fe(OTf)₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes

-

High-resolution NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, accurately weigh a specific amount of triethylphosphine oxide into an NMR tube.

-

Add a precise volume of the anhydrous NMR solvent to dissolve the Et₃PO.

-

Acquire a ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO in the chosen solvent.

-

In a separate NMR tube, add the same amount of Et₃PO and a stoichiometric equivalent (or a defined excess) of this compound.

-

Add the same volume of the anhydrous NMR solvent.

-

Cap the NMR tube and ensure thorough mixing to allow for the formation of the Fe(OTf)₃-Et₃PO adduct.

-

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum of the solution containing the Lewis acid-base adduct.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄).

-

-

Data Analysis:

-

Determine the chemical shift (δ_sample) of the major phosphorus signal corresponding to the Fe(OTf)₃-Et₃PO adduct.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0).

-

Protocol for Fe(OTf)₃-Catalyzed Synthesis of β-Enamino Ketones

This protocol describes a solvent-free method for the synthesis of β-enamino ketones and esters catalyzed by this compound.[1][14]

Materials:

-

β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Primary amine (e.g., aniline)

-

This compound (Fe(OTf)₃)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

To a reaction vessel, add the β-dicarbonyl compound (1.1 mmol) and the primary amine (1.0 mmol).[1]

-

Add this compound (0.01 mmol, 1 mol%).[14]

-

Stir the reaction mixture at ambient temperature for the required time (typically 2-10 minutes).[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).[14]

Table 2: Examples of Fe(OTf)₃-Catalyzed Synthesis of β-Enamino Ketones [1]

| β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| Acetylacetone | Aniline | 5 | 10 | 99 |

| Ethyl acetoacetate | Aniline | 5 | 10 | 98 |

| Acetylacetone | Benzylamine | 5 | 5 | 97 |

Protocol for Fe(OTf)₃-Catalyzed Glycosylation

This protocol outlines a general procedure for the synthesis of disaccharides using this compound as part of a cooperative catalytic system.[8]

Materials:

-

Glycosyl donor (e.g., a thioglycoside, 0.05 mmol, 1.1 equiv)

-

Glycosyl acceptor (0.045 mmol, 1.0 equiv)

-

This compound (Fe(OTf)₃, 0.0675 mmol, 1.5 equiv)

-

Iodine (I₂, 0.0675 mmol, 1.5 equiv)

-

Triflic acid (TfOH, 0.009 mmol, 0.2 equiv)

-

Freshly activated molecular sieves (3 Å, 150 mg)

-

Anhydrous 1,2-dichloroethane (B1671644) (1.0 mL)

-

Inert atmosphere (Argon)

Procedure:

-

In a flame-dried flask under an argon atmosphere, stir a mixture of the glycosyl donor, glycosyl acceptor, and freshly activated molecular sieves in anhydrous 1,2-dichloroethane at room temperature for 1 hour.[8]

-

Add iodine, this compound, and triflic acid to the mixture.[8]

-

Stir the resulting mixture under argon at room temperature for the time specified for the particular substrates.[8]

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite and wash the solid residue with dichloromethane.[8]

-

The combined filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

Mandatory Visualizations

Workflow for Evaluating Lewis Acidity

References

- 1. researchgate.net [researchgate.net]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Iron(III) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate or Fe(OTf)₃, is a versatile and powerful Lewis acid catalyst employed in a myriad of organic transformations. Its efficacy in catalyzing reactions such as Friedel-Crafts acylations and alkylations, glycosylations, and the synthesis of various heterocyclic compounds is well-documented.[1] A critical parameter influencing its application in synthesis, particularly in the context of drug development where reaction optimization is paramount, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of Iron(III) trifluoromethanesulfonate and outlines detailed experimental protocols for the quantitative determination of its solubility, addressing a notable gap in readily available public data.

Introduction to this compound

This compound is the iron(III) salt of trifluoromethanesulfonic acid. It is a moisture-sensitive, crystalline solid that has gained significant traction as a catalyst in organic synthesis.[1] Its utility stems from its strong Lewis acidity, which allows it to activate a wide range of functional groups. For professionals in drug development, the choice of solvent is crucial for controlling reaction kinetics, product yields, and impurity profiles. Consequently, a thorough understanding of the solubility of Fe(OTf)₃ in various organic media is essential for designing robust and scalable synthetic routes.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature or chemical supplier documentation, a consistent qualitative solubility profile has been established.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Protic Solvents | Water, Methanol | Soluble | [1][2] |

| Polar Aprotic | Acetonitrile (B52724) | Soluble | [1][2] |

It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved will vary, and for many applications, particularly those requiring high concentrations of the catalyst, this qualitative information is insufficient. The general trend for metal triflates is good solubility in polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a significant lack of specific quantitative data (e.g., in g/100 mL or mol/L at a given temperature) for the solubility of this compound in common organic solvents. This absence of data underscores the need for researchers to determine these values empirically for their specific solvent systems and reaction conditions. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocols provide a robust framework for its determination. The choice of method will depend on the available equipment and the required accuracy.

Gravimetric Method (Shake-Flask Method)

This is the most common and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

To a series of glass vials or flasks, add a precisely weighed excess amount of this compound. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solids.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the supernatant under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Calculate the solubility in grams per 100 g of solvent or grams per 100 mL of solvent.

-

Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Method

This method is suitable for solvents in which this compound exhibits a distinct and quantifiable absorbance, for instance, via UV-Vis spectroscopy. A calibration curve is required.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a filtered aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Logical Flow for Spectroscopic Solubility Measurement

Caption: Logical flow for spectroscopic solubility measurement.

Applications in Drug Development

The solubility of this compound directly impacts its utility in various stages of drug development:

-

Reaction Homogeneity: Ensuring the catalyst is fully dissolved is crucial for achieving reproducible reaction kinetics and avoiding issues with localized "hot spots" of reactivity.

-

Catalyst Loading: Knowledge of the solubility limit allows for the optimization of catalyst loading, potentially reducing costs and minimizing residual iron in the final product.

-

Process Scalability: Solubility data is vital for process chemists when scaling up reactions from the bench to pilot plant and manufacturing scales, as it informs equipment design and solvent volume requirements.

-

Work-up and Purification: Understanding the solubility of the catalyst in different solvents can aid in the design of efficient work-up and purification procedures to remove the iron catalyst from the reaction mixture.

Conclusion

This compound is a catalyst of significant importance in organic synthesis, with direct applications in the development of pharmaceutical intermediates. While its qualitative solubility in polar solvents like water, methanol, and acetonitrile is known, there is a notable absence of quantitative data in the public domain. This guide provides researchers with the necessary context and detailed experimental protocols to determine the solubility of this compound in their specific solvent systems. Such data is invaluable for optimizing reaction conditions, ensuring reproducibility, and facilitating the scale-up of synthetic processes in a research and drug development setting.

References

An In-depth Technical Guide to the Stability and Storage of Iron(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) trifluoromethanesulfonate (B1224126), also known as ferric triflate (Fe(OTf)₃), is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and pharmaceutical research. Its efficacy in a wide range of chemical transformations is well-documented. However, to ensure reproducible experimental outcomes and maintain the integrity of this reagent, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability profile of Iron(III) trifluoromethanesulfonate, including its sensitivity to environmental factors and recommended handling and storage protocols. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates existing information and presents generalizable experimental methodologies for its assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃F₉FeO₉S₃ |

| Molecular Weight | 503.05 g/mol |

| Appearance | White to off-white or yellow powder |

| Melting Point | Approximately 183 °C (may decompose)[1][2] |

| Solubility | Soluble in water, methanol, and acetonitrile. |

Stability Profile

This compound is generally considered stable when stored under the recommended conditions.[3] However, its stability is significantly influenced by environmental factors, primarily moisture.

Hygroscopicity and Moisture Sensitivity

This compound is consistently reported to be moisture-sensitive .[3][4] This hygroscopic nature means it can readily absorb water from the atmosphere. The presence of moisture can lead to hydrolysis of the compound, which may alter its catalytic activity and physical properties. Over time, significant moisture absorption can cause the powder to clump or form a solid mass. Therefore, minimizing exposure to atmospheric moisture is the most critical aspect of its handling and storage.

Thermal Stability

Specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not widely available in the reviewed literature. Many safety data sheets state "No data available" for the decomposition temperature.[3] However, the reported melting point of around 183 °C is often accompanied by a note of decomposition, suggesting that the compound may not be stable at or near its melting point.[1][2]

The thermal decomposition of other iron(III) salts, such as iron(III) formate, involves complex pathways including the reduction of Fe(III) to Fe(II) and the evolution of gaseous byproducts like CO, CO₂, H₂, and H₂O.[4] Under fire conditions, hazardous decomposition products of this compound are expected to include carbon oxides, sulfur oxides, and hydrogen fluoride.[3]

Air and Light Sensitivity

While moisture sensitivity is the primary concern, it is also recommended to handle and store this compound under an inert gas, such as argon or nitrogen.[3] This precaution suggests a potential sensitivity to other atmospheric components like oxygen, although this is not as prominently highlighted as its hygroscopicity. There is no specific information available regarding its sensitivity to light, but as a general good practice for chemical reagents, storage in a dark place is advisable.

Incompatible Materials

This compound should be stored away from strong oxidizing agents .[3][4] Contact with such materials could lead to vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the quality and catalytic activity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] |

| Container | Keep in a tightly closed, suitable container. |

| Location | Store in a dry, cool, and well-ventilated place.[3][4] |

| Protection | Protect from moisture.[3][4] |

The logical workflow for ensuring the stability of this compound is depicted in the following diagram:

Caption: Workflow for maintaining the stability of this compound.

Shelf Life

A defined shelf life for this compound is not consistently provided by manufacturers. The Certificate of Analysis (CoA) may not list a retest or expiration date if specific stability studies have not been conducted. For such products, a standard warranty of one year from the date of shipment is often applicable, with the recommendation that customers routinely inspect the product to ensure it performs as expected.

Experimental Protocols for Stability Assessment

For researchers needing to quantify the stability of this compound or assess the quality of an older batch, the following experimental protocols are recommended.

Determination of Water Content (Hygroscopicity)

Method: Karl Fischer Titration

This is a highly accurate and specific method for determining the water content in a solid sample.

-

Principle: The sample is heated in an oven, and the vaporized water is carried by an inert gas into a titration cell. The water reacts with a Karl Fischer reagent containing iodine, sulfur dioxide, a base, and an alcohol. The amount of iodine consumed is directly proportional to the amount of water.

-

Apparatus: Karl Fischer titrator with an oven for solid samples.

-

Procedure:

-

Set the oven to a predetermined temperature suitable for the sample without causing decomposition.

-

Purge the system with a dry, inert gas to remove any atmospheric moisture.

-

Accurately weigh a sample of this compound into a sample vial.

-

Place the vial in the oven.

-

Start the titration. The instrument will automatically carry the evaporated water into the titration cell and measure the water content.

-

The result is typically reported as a percentage of water by weight or in parts per million (ppm).

-

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques can be used to determine the decomposition temperature and observe phase transitions.

-

Principle:

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or dehydration.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic and exothermic transitions like melting and decomposition.

-

-

Apparatus: TGA instrument, DSC instrument, or a simultaneous TGA/DSC instrument.

-

Procedure (General):

-

Calibrate the instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the this compound sample into an appropriate pan (e.g., alumina).

-

Place the sample pan and a reference pan into the instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the onset of decomposition and any thermal events.

-

A general workflow for assessing the stability of a hygroscopic compound like this compound is presented below:

Caption: A generalized experimental workflow for assessing the stability of a hygroscopic compound.

Conclusion

This compound is a valuable catalyst whose performance is critically dependent on its chemical integrity. The primary stability concern is its hygroscopic nature, making the exclusion of atmospheric moisture essential. Proper storage in a tightly sealed container under an inert atmosphere in a cool, dry place is crucial for maintaining its quality. While specific quantitative stability data is sparse, the methodologies outlined in this guide provide a framework for researchers to assess the stability of their own samples. By adhering to the recommended storage and handling procedures, scientists and drug development professionals can ensure the reliability and reproducibility of their results when using this powerful reagent.

References

An In-depth Technical Guide on the Safety of Iron(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Iron(III) trifluoromethanesulfonate (B1224126) (also known as ferric triflate), a compound increasingly utilized in chemical synthesis and catalysis. The following sections detail the hazards, handling procedures, and emergency responses associated with this substance, based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

Iron(III) trifluoromethanesulfonate is an organometallic compound with the chemical formula C₃F₉FeO₉S₃.[1][2][3] It is typically supplied as a white to off-white powder.[1]

| Property | Value |

| Molecular Weight | 503.05 g/mol [1][3] |

| Appearance | White powder[1] |

| Melting Point | 183 °C[1] |

| Flash Point | > 110 °C (> 230 °F)[1] |

| Solubility in H₂O | No data available |

| Density | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin.[2][4] |

| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation, pain, and potential damage.[2][4] |

| May cause respiratory irritation | H335 | Inhalation of the dust may lead to irritation of the respiratory system.[2][4] |

GHS Pictogram:

Hazard Codes (Risk Codes):

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection. Recommended personal protective equipment (PPE) includes a dust mask (type N95 US), eyeshields, and gloves.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

This substance is moisture-sensitive and should be handled and stored under an inert gas.[4]

-

Store locked up.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Special hazards: In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be formed.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus.[4]

Accidental Release:

-

Personal precautions: Avoid dust formation and breathing vapors, mist, or gas.[4]

-

Environmental precautions: No special environmental precautions are required.[4]

-

Containment and cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[4]

Toxicological and Ecological Information

-

Acute Toxicity: No data available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

-

Germ Cell Mutagenicity: No data available.[4]

-

Respiratory or Skin Sensitization: No data available.[4]

-

WGK (Water Hazard Class) Germany: 3.[1]

Visualizing Safety Protocols

To further clarify the logical relationships between hazards and safety responses for this compound, the following diagrams illustrate the key workflows.

Caption: Hazard and response workflow for this compound.

Caption: Recommended storage and handling protocols.

References

The Triflate Anion: A Key Player in the Enhanced Reactivity of Iron(III) Trifluoromethanesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iron(III) trifluoromethanesulfonate (B1224126), often abbreviated as Fe(OTf)₃, has emerged as a remarkably versatile and powerful Lewis acid catalyst in a multitude of organic transformations. Its high catalytic activity, tolerance for a range of functional groups, and often mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The exceptional reactivity of this iron salt is intrinsically linked to the unique properties of its counterion, the trifluoromethanesulfonate (triflate) anion (OTf⁻). This technical guide delves into the pivotal role of the triflate anion in modulating the reactivity of the iron(III) center, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Triflate Anion: A Weakly Coordinating Spectator with a Strong Impact

The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. This parentage bestows upon the triflate anion exceptional stability and extremely low nucleophilicity.[1] These characteristics are central to its role in catalysis. Unlike more traditional counterions such as chloride (Cl⁻), the triflate anion is considered a weakly coordinating anion (WCA).[2] WCAs interact only feebly with the cationic metal center. This weak interaction has profound consequences for the Lewis acidity of the iron(III) cation.